

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate*

Cat. No.: *B153499*

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An In-depth Technical Guide to **tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate**:
Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate**, a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its strategic application in the development of novel therapeutics.

Core Concepts: The Strategic Value of the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a conformationally restricted bicyclic amine. Its rigid structure is of immense value in drug design, as it precisely orients substituents in three-dimensional space, reducing the entropic penalty of binding to a biological target and often leading to enhanced potency and selectivity.

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate serves as a versatile intermediate, leveraging this privileged scaffold. The carbamate functional group is a tert-butyloxycarbonyl

(Boc) protecting group, one of the most widely used protecting groups for amines in organic synthesis. Its stability under a wide range of reaction conditions, coupled with its facile, clean removal under acidic conditions, makes this compound an ideal precursor for introducing the 3-amino-8-azabicyclo[3.2.1]octane moiety into more complex molecules. Its application is prominent in the synthesis of inhibitors, receptor modulators, and other biologically active agents.^{[1][2]}

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis and research.

Chemical Structure

The structure consists of a bicyclic tropane core with a Boc-protected amine at the C-3 position. The stereochemistry at this position (endo or exo) is a critical determinant of the molecule's shape and subsequent biological activity.

Caption: Chemical structure of **tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate**.

Core Data Summary

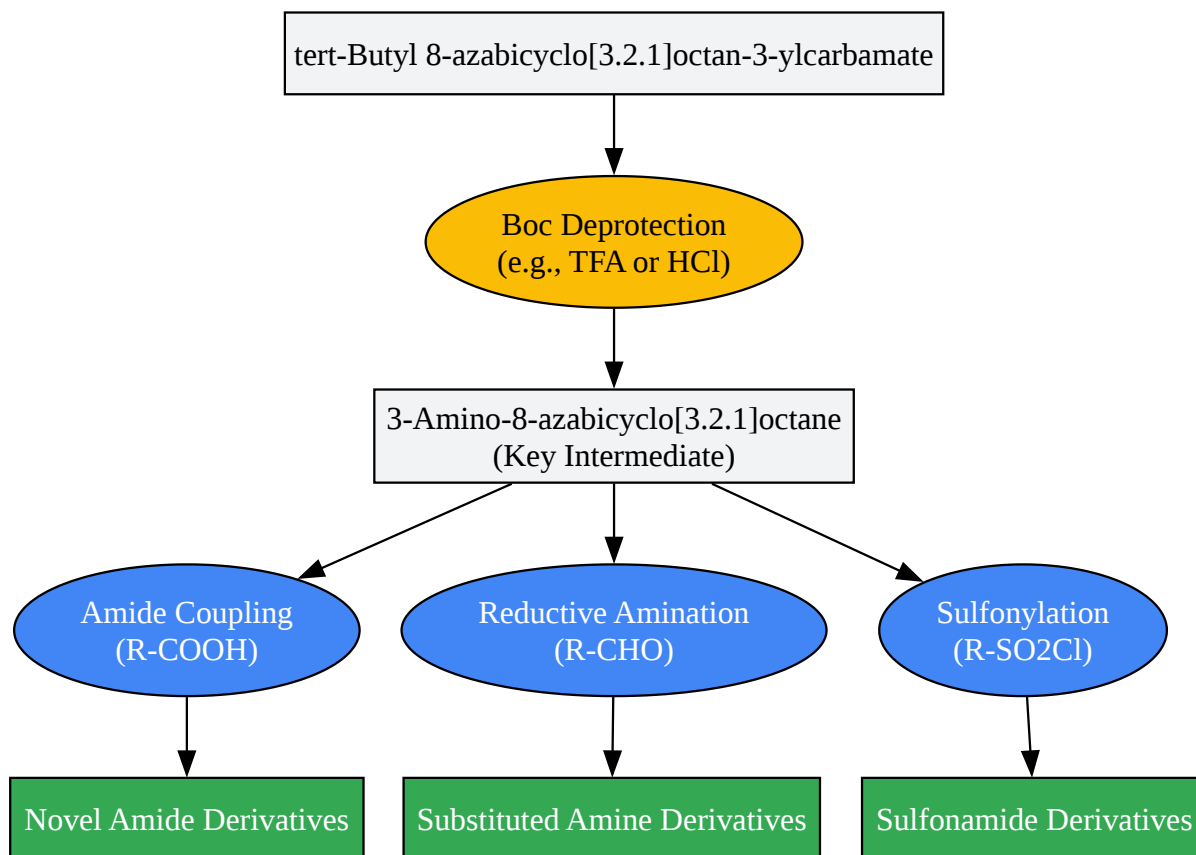
The following table summarizes the key identifiers and physicochemical properties of the compound. It is crucial to note the different CAS numbers assigned to the mixture of stereoisomers and the specific exo and endo isomers.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₂	[3][4]
Molecular Weight	226.32 g/mol	[3][4][5]
IUPAC Name	tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate	[4]
CAS Number (unspecified)	287114-25-4	[3][6]
CAS Number (exo isomer)	132234-68-5	[5]
CAS Number (endo isomer)	132234-69-6	[7][8]
Boiling Point (predicted)	333.8 °C at 760 mmHg	
Topological Polar Surface Area (TPSA)	50.4 Å ²	[5]
XLogP3 (predicted)	1.7	[9]
Appearance	Typically an off-white to white solid	-

Validated Protocol: Synthesis and Purification

The following protocol describes a reliable and reproducible method for the synthesis of **tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate** starting from 8-azabicyclo[3.2.1]octan-3-one. This two-step sequence involves a reductive amination followed by Boc protection.

Synthesis Workflow Diagram



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- To cite this document: BenchChem. [tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153499#tert-butyl-8-azabicyclo-3-2-1-octan-3-ylcarbamate-molecular-weight]

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